molecular formula C12H20N2O B511062 N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine CAS No. 626216-36-2

N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

Cat. No.: B511062
CAS No.: 626216-36-2
M. Wt: 208.3g/mol
InChI Key: CLCVRXIVCHZHRI-UHFFFAOYSA-N
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Description

N’-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is a synthetic compound that belongs to the class of phenethylamines. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system. It is structurally related to other phenethylamines, which are known to interact with serotonin receptors in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine typically involves the reaction of 2-methoxybenzyl chloride with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced amine forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N’-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine has been studied for various scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is investigated for its interactions with biological receptors, particularly serotonin receptors.

    Medicine: Research explores its potential therapeutic effects and psychoactive properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to alterations in neurotransmitter levels, affecting cognitive and behavioral processes. The molecular targets include serotonin receptors, and the pathways involved are related to serotonin signaling in the brain.

Comparison with Similar Compounds

Similar Compounds

    25I-NBOMe: A potent serotonin receptor agonist with similar psychoactive properties.

    25B-NBOMe: Another compound in the NBOMe series with high affinity for serotonin receptors.

    25C-NBOMe: Known for its hallucinogenic effects and interaction with serotonin receptors.

Uniqueness

N’-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its interaction with serotonin receptors is more selective compared to other phenethylamines, making it a valuable compound for research in neuropharmacology.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-14(2)9-8-13-10-11-6-4-5-7-12(11)15-3/h4-7,13H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCVRXIVCHZHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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